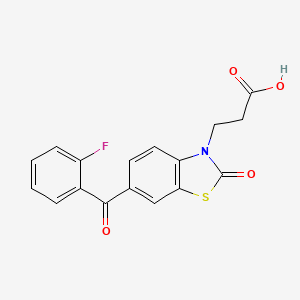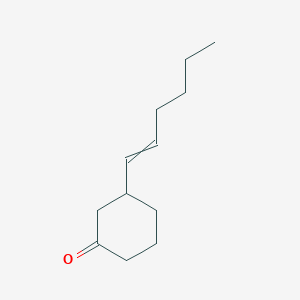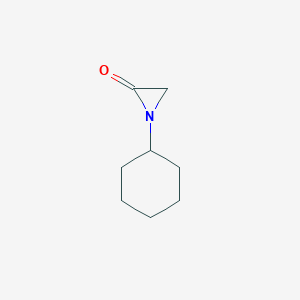
L-Alanyl-L-alanyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-alanyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine is a peptide composed of ten amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The sequence of amino acids in this peptide includes alanine, cysteine, serine, valine, and lysine, which contribute to its unique properties and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, where genes encoding the peptide are inserted into microorganisms, which then express the peptide.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-alanyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation, leading to the formation of dimers or higher-order structures.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize cysteine residues.
Reduction: DTT or β-mercaptoethanol are commonly used reducing agents.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or oligomers.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with additional functional groups.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-alanyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications, including antimicrobial peptides and drug delivery systems.
Industry: Utilized in the development of biosensors and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Alanyl-L-alanyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine depends on its specific application. For example, as an antimicrobial peptide, it may disrupt bacterial cell membranes, leading to cell lysis. The cysteine residue can form disulfide bonds, which may stabilize the peptide’s structure and enhance its activity. The lysine residues contribute to the peptide’s overall positive charge, facilitating interactions with negatively charged bacterial membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.
L-Alanyl-L-cysteine:
Uniqueness
L-Alanyl-L-alanyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple lysine residues enhances its solubility and potential interactions with other biomolecules, while the cysteine residue allows for the formation of disulfide bonds, contributing to its stability and activity.
Eigenschaften
CAS-Nummer |
647854-24-8 |
|---|---|
Molekularformel |
C38H72N12O12S |
Molekulargewicht |
921.1 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C38H72N12O12S/c1-20(2)29(50-35(58)27(18-52)47-36(59)28(19-63)49-31(54)22(4)43-30(53)21(3)42)37(60)48-26(17-51)34(57)45-23(11-5-8-14-39)32(55)44-24(12-6-9-15-40)33(56)46-25(38(61)62)13-7-10-16-41/h20-29,51-52,63H,5-19,39-42H2,1-4H3,(H,43,53)(H,44,55)(H,45,57)(H,46,56)(H,47,59)(H,48,60)(H,49,54)(H,50,58)(H,61,62)/t21-,22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
HMCFNUIVLKXUNE-NVRHUXBUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane](/img/structure/B12584749.png)

![3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12584770.png)
![Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12584772.png)

![6-Benzo[d]thiazolebutanoic acid](/img/structure/B12584780.png)

![5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12584790.png)
![1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene](/img/structure/B12584796.png)




![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12584832.png)
